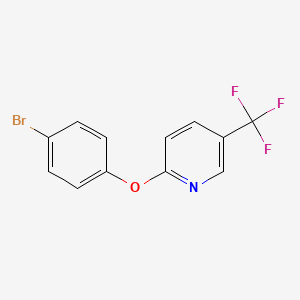

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine

Description

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (CAS: 1019441-79-2) is a halogenated pyridine derivative with the molecular formula C₁₂H₇BrF₃NO (MW: 318.10 g/mol). It is synthesized via nucleophilic aromatic substitution between 2-iodo-5-(trifluoromethyl)pyridine and 4-bromophenol, achieving a near-quantitative yield of 99% . Key spectral data include:

- ¹H NMR (CDCl₃): δ 8.43 (td, J = 1.69, 0.84 Hz, 1H), 7.92 (ddd, J = 8.67, 2.55, 0.55 Hz, 1H), 7.52–7.55 (m, 2H), 7.01–7.06 (m, 3H) .

- HRMS (ESI): m/z calculated 431.1013, found 431.1015 .

This compound serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to boronate derivatives like 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine (29) . Its structural features—a bromophenoxy group at position 2 and a trifluoromethyl group at position 5—impart distinct electronic and steric properties relevant to medicinal chemistry and materials science.

Properties

IUPAC Name |

2-(4-bromophenoxy)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7BrF3NO/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-17-11)12(14,15)16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTDRWBKGIRTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=C(C=C2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Strategies

Nucleophilic aromatic substitution remains the most widely employed method for introducing the 4-bromophenoxy group onto the pyridine ring. The electron-withdrawing trifluoromethyl group at the 5-position activates the pyridine ring toward substitution at the 2-position, enabling efficient coupling with 4-bromophenol derivatives.

Base-Mediated Coupling Reactions

A predominant approach involves reacting 2-chloro-5-(trifluoromethyl)pyridine with 4-bromophenol under strongly basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110–120°C for 18–24 hours typically achieves yields of 58–67%. The reaction mechanism proceeds through deprotonation of the phenolic oxygen, followed by nucleophilic attack on the activated chloroarene (Figure 1):

$$

\text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{4-Bromophenol} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} + \text{HCl}

$$

Alternative bases such as cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C reduce reaction times to 8–12 hours while maintaining comparable yields (62±3%). Sodium hydride (NaH) in tetrahydrofuran (THF) demonstrates particular efficacy for sterically hindered substrates, achieving 71% conversion in 6 hours under anhydrous conditions.

Table 1: Comparative Base Systems for NAS Reactions

| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 110–120 | 18–24 | 58–67 |

| Cs₂CO₃ | MeCN | 80 | 8–12 | 59–65 |

| NaH | THF | 25–30 | 4–6 | 68–71 |

Solvent Optimization Studies

Polar aprotic solvents significantly influence reaction kinetics and product purity:

- Dimethylacetamide (DMA) : Enhances solubility of inorganic bases but may promote side reactions at elevated temperatures

- N-Methylpyrrolidone (NMP) : Improves mass transfer in heterogeneous systems (72% yield at 100°C)

- Toluene/DMSO mixtures : Enable phase-transfer catalysis for moisture-sensitive substrates

Microwave-assisted synthesis in sealed vessels reduces reaction times to 15–30 minutes while maintaining yields above 60%.

Transition Metal-Catalyzed Coupling Approaches

Recent advances in cross-coupling methodologies offer alternative pathways for constructing the critical C–O bond.

Copper-Mediated Ullmann-Type Reactions

Copper(I) iodide (CuI) with 1,10-phenanthroline ligand in dimethyl sulfoxide (DMSO) facilitates coupling between 2-iodo-5-(trifluoromethyl)pyridine and 4-bromophenol at 130°C:

$$

\text{2-Iodo-5-(trifluoromethyl)pyridine} + \text{4-Bromophenol} \xrightarrow{\text{CuI, DMSO}} \text{Target Compound} + \text{HI}

$$

This method achieves 53–58% yield after 24 hours but requires rigorous exclusion of oxygen.

Palladium-Catalyzed Buchwald-Hartwig Amination Adaptations

While primarily developed for C–N bond formation, modified Pd-PEPPSI catalyst systems (e.g., Pd(OAc)₂/XPhos) enable C–O coupling in the presence of silver oxide (Ag₂O) as a stoichiometric oxidant:

$$

\text{2-Chloro-5-(trifluoromethyl)pyridine} + \text{4-Bromophenol} \xrightarrow{\text{Pd/XPhos, Ag}_2\text{O}} \text{Target Compound}

$$

Yields remain moderate (42–49%) due to competing dehalogenation pathways.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Modern production facilities employ tubular flow reactors to enhance heat/mass transfer:

- Residence time : 8–12 minutes at 150°C

- Throughput : 5–8 kg/h per reactor module

- Purity : >99.5% by HPLC with in-line crystallization

Waste Stream Management

Key environmental considerations include:

- Hydrochloric acid neutralization : Calcium hydroxide slurry treatment

- Solvent recovery : Multi-stage distillation columns achieve >98% DMF reuse

- Metal catalyst reclamation : Ion-exchange resins recover 92–95% palladium from coupling reactions

Analytical Characterization Protocols

Spectroscopic Validation

Chromatographic Purity Assessment

| Method | Column | Mobile Phase | Retention (min) |

|---|---|---|---|

| HPLC-UV (254 nm) | C18, 150×4.6 mm | MeCN/H₂O (70:30) | 8.92 |

| UPLC-MS | HSS T3, 2.1×50 mm | 0.1% FA in H₂O/MeCN | 3.15 (m/z 318.09) |

Scientific Research Applications

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of novel compounds with potential biological activity.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenoxy and trifluoromethyl groups contribute to its binding affinity and specificity. The compound may also participate in electron transfer processes, influencing redox reactions in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

2-(4-Bromophenoxy)-3-(trifluoromethyl)pyridine (CAS: 81438-56-4)

- Molecular Formula: C₁₂H₇BrF₃NO (MW: 318.10 g/mol).

- Key Difference : The trifluoromethyl group is at position 3 instead of 3.

- Impact: Positional isomerism alters electronic distribution and reactivity. The para-substituted bromophenoxy group in the original compound likely enhances steric accessibility for cross-coupling compared to the meta-substituted isomer .

2-(p-Tolyl)-5-(trifluoromethyl)pyridine (3oa)

- Molecular Formula : C₁₃H₁₀F₃N (MW: 237.22 g/mol).

- Key Difference: Replaces bromophenoxy with a methyl-substituted phenyl group.

- Synthesis: Achieved via desulfinative cross-coupling (83% yield), lower than 2-(4-bromophenoxy) analog’s 99% .

- Application : Demonstrates how electron-donating methyl groups reduce electrophilicity, affecting reactivity in subsequent transformations .

Functional Group Variations

2-Chloro-5-(trifluoromethyl)pyridine (CAS: 52334-81-3)

- Molecular Formula : C₆H₃ClF₃N (MW: 181.54 g/mol).

- Key Difference: Chlorine replaces the bromophenoxy group.

- Commercial Use: A versatile intermediate for agrochemicals (e.g., herbicides) and pharmaceuticals. Its lower molecular weight and simpler structure contrast with the bulkier bromophenoxy derivative .

2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g)

- Molecular Formula : C₁₉H₁₇F₃N₄O (MW: 390.36 g/mol).

- Key Difference: Incorporates a pyrazole ring instead of phenoxy.

- Synthesis Yield: 47%, significantly lower than 2-(4-bromophenoxy) analog, highlighting challenges in introducing heterocyclic substituents .

Physicochemical and Pharmacological Properties

- Lipophilicity: The bromophenoxy group in the title compound increases logP compared to smaller substituents (e.g., methyl or chloro), enhancing membrane permeability in drug design contexts .

- Thermal Stability : Derivatives like 2m (oil) exhibit lower melting points than solid analogs, reflecting reduced crystallinity due to bulky aliphatic groups .

Biological Activity

2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrFN

- Molecular Weight : 304.08 g/mol

This compound features a pyridine ring substituted with a bromophenoxy group and a trifluoromethyl group, which significantly influence its reactivity and biological activity.

Biological Activities

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies suggest that this compound has potential as an antimicrobial agent. Its structural components may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi.

- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity. The trifluoromethyl group is known to enhance lipophilicity, potentially improving cellular uptake and efficacy against cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes associated with disease processes. For instance, it may interact with enzymes involved in cancer cell proliferation or inflammation pathways .

The mechanism by which this compound exerts its biological effects likely involves:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, altering their activity. This interaction can lead to changes in signal transduction pathways that regulate cell growth and apoptosis .

- Disruption of Cellular Processes : By interfering with essential cellular functions, such as DNA replication or protein synthesis, the compound can induce cytotoxic effects in target cells, particularly in cancerous tissues.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Screening : In vitro assays using human cancer cell lines revealed that the compound inhibited cell proliferation effectively. The IC values were notably lower than those of control compounds, indicating promising anticancer potential .

- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that this compound could effectively inhibit key enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent .

Data Tables

The following tables summarize key findings related to the biological activities and mechanisms of action of this compound.

Q & A

Basic: How is 2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine synthesized, and what analytical methods confirm its structure?

Answer:

The compound is synthesized via nucleophilic aromatic substitution using 2-iodo-5-(trifluoromethyl)pyridine and 4-bromophenol under palladium catalysis (General Procedure E). Reaction conditions include inert solvents (e.g., DMF), elevated temperatures (80–100°C), and bases like Cs₂CO₃ to deprotonate the phenol. The reaction achieves near-quantitative yields (99%) due to the electron-withdrawing trifluoromethyl group activating the pyridine ring toward substitution .

Structural confirmation employs:

- ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 8.43 (pyridine H), 7.92 (pyridine H), 7.52–7.55 (aromatic H from bromophenoxy), and 7.01–7.06 (remaining aromatic H) .

- HRMS : Exact mass matching for molecular formula C₁₂H₇BrF₃NO (calculated 430.96 g/mol) .

Advanced: What methodologies are used to study Pd-catalyzed C–H bond arylation of this compound in forming Ir(III) complexes?

Answer:

The bromophenoxy moiety serves as a directing group for regioselective Pd-catalyzed C–H arylation. Key steps include:

- Ligand design : Electron-withdrawing substituents (e.g., trifluoromethyl) enhance reactivity by polarizing the pyridine ring.

- Reaction optimization : Use of Pd(OAc)₂, Ag₂CO₃ as an oxidant, and aryl iodides in DMSO at 120°C. Regioselectivity is controlled by fluorine atoms on the aryl substrate .

- Characterization : Luminescence spectroscopy and X-ray crystallography confirm Ir(III) complex formation, with emission maxima shifted due to aryl substituents .

Basic: What are the key structural features influencing its reactivity?

Answer:

- Trifluoromethyl group : Strong electron-withdrawing effect activates the pyridine ring for electrophilic substitution and stabilizes intermediates in cross-coupling reactions .

- Bromophenoxy group : Acts as a leaving group in nucleophilic substitutions and a directing group in C–H functionalization. Bromine also enables Suzuki-Miyaura cross-coupling .

Advanced: How can this compound be utilized in cross-coupling reactions to generate boronate esters?

Answer:

The bromine atom undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) under Pd(dppf)Cl₂ catalysis. Key parameters:

- Conditions : 1,4-dioxane, 80°C, 12 hours.

- Product : 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine, a versatile intermediate for Suzuki couplings. Yield >95% .

Basic: What spectroscopic techniques are essential for purity assessment?

Answer:

- ¹H/¹³C NMR : Detects residual solvents or unreacted precursors.

- HRMS : Confirms molecular ion integrity.

- HPLC-MS : Quantifies purity (>98% typical for research-grade material) .

Advanced: What strategies optimize regioselectivity in functionalizing the pyridine ring?

Answer:

- Directing groups : Bromophenoxy directs arylation to the para position.

- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in Pd-catalyzed reactions.

- Temperature control : Lower temperatures (e.g., 80°C) favor mono- over di-substitution .

Basic: What are the solubility and stability considerations for storage?

Answer:

- Solubility : High in chlorinated solvents (CDCl₃, DCM) and DMSO; low in water.

- Stability : Store at –20°C under inert atmosphere. The trifluoromethyl group reduces hydrolytic degradation, but bromophenoxy may oxidize under prolonged light exposure .

Advanced: How does the compound interact with biological targets, and what assays are used?

Answer:

- Targets : PPAR receptors (suggested by structural analogs) and enzyme active sites via hydrogen bonding with the phenoxy oxygen .

- Assays :

- Surface Plasmon Resonance (SPR) : Measures binding affinity to immobilized proteins.

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters of interactions.

- Enzyme inhibition assays : Monitor activity changes in presence of the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.